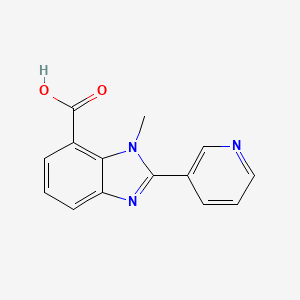
3-Methyl-2-pyridin-3-ylbenzimidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-pyridin-3-ylbenzimidazole-4-carboxylic acid is a heterocyclic compound that features a benzimidazole core fused with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-pyridin-3-ylbenzimidazole-4-carboxylic acid typically involves the condensation of 3-methylbenzimidazole with a pyridine derivative under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or a strong base like sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, reducing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-pyridin-3-ylbenzimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
3-Methyl-2-pyridin-3-ylbenzimidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-pyridin-3-ylbenzimidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzimidazole: Shares the benzimidazole core but with a phenyl group instead of a pyridine ring.
3-Methylbenzimidazole: Lacks the pyridine ring, making it less complex.
Pyridine-3-carboxylic acid: Contains the pyridine ring but lacks the benzimidazole core.
Uniqueness
3-Methyl-2-pyridin-3-ylbenzimidazole-4-carboxylic acid is unique due to its combined benzimidazole and pyridine structures, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H11N3O2 |
|---|---|
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C14H11N3O2/c1-17-12-10(14(18)19)5-2-6-11(12)16-13(17)9-4-3-7-15-8-9/h2-8H,1H3,(H,18,19) |
Clé InChI |
IXFCLNACAFIYIC-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC=C2N=C1C3=CN=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



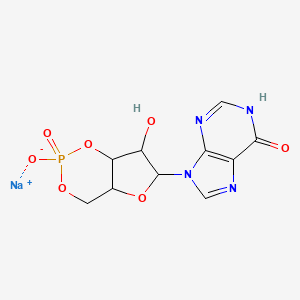
![Tert-butyl 4-[4-({5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidin-2-yl}amino)-3-methoxyphenyl]piperidine-1-carboxylate](/img/structure/B13879747.png)
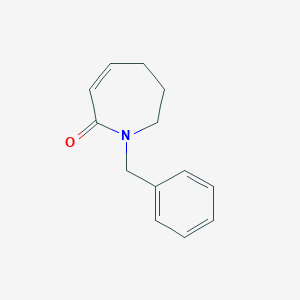
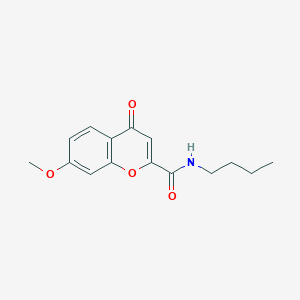

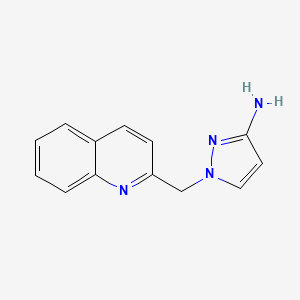

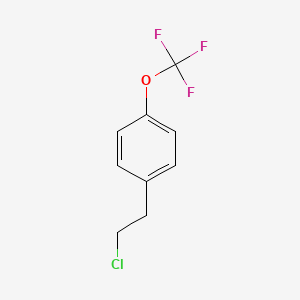
![tert-butyl N-[2-(aminomethyl)pyridin-4-yl]-N-methylcarbamate](/img/structure/B13879800.png)

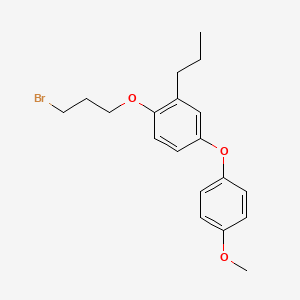
![6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine](/img/structure/B13879830.png)
![2-[2-(4-chlorophenyl)-5-piperidin-4-yl-1H-imidazol-4-yl]pyrimidine](/img/structure/B13879831.png)
